molecular formula C50H61ClFN10O9+ B12421870 MC-Sq-Cit-PAB-Gefitinib

MC-Sq-Cit-PAB-Gefitinib

Cat. No.: B12421870
M. Wt: 1000.5 g/mol
InChI Key: REJVAWZXGMNZAU-KDXMTYKHSA-O
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Description

MC-Sq-Cit-PAB-Gefitinib is a compound used in antibody-drug conjugates (ADC) for targeted cancer therapy. It combines the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Gefitinib with the linker MC-Sq-Cit-PAB. This conjugate is designed to deliver the cytotoxic agent directly to cancer cells, thereby minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

MC-Sq-Cit-PAB-Gefitinib is synthesized by conjugating Gefitinib to the lysosomally cleavable peptide linker MC-Sq-Cit-PAB. The synthesis involves multiple steps, including the preparation of the linker and its subsequent attachment to Gefitinib. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the final product .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain high purity and consistency. The process involves large-scale synthesis of the linker and its conjugation to Gefitinib under controlled conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

MC-Sq-Cit-PAB-Gefitinib undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups within the molecule.

    Hydrolysis: Breaking down the compound in the presence of water, particularly in lysosomal environments.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve specific temperatures and pH levels to facilitate the desired reactions .

Major Products Formed

The major products formed from these reactions include the active cytotoxic agent released from the linker and the modified linker components .

Scientific Research Applications

MC-Sq-Cit-PAB-Gefitinib has a wide range of scientific research applications:

Mechanism of Action

MC-Sq-Cit-PAB-Gefitinib exerts its effects by inhibiting the EGFR tyrosine kinase. Gefitinib binds to the adenosine triphosphate (ATP)-binding site of the enzyme, blocking signal transduction pathways that promote cell proliferation. The linker MC-Sq-Cit-PAB facilitates the targeted delivery of Gefitinib to cancer cells, where it is cleaved in the lysosomes to release the active drug .

Comparison with Similar Compounds

Similar Compounds

    MC-Val-Cit-PAB-Gefitinib: Another ADC linker conjugate with similar properties.

    MC-Mal-Cit-PAB-Gefitinib: A variant with a different linker structure.

Uniqueness

MC-Sq-Cit-PAB-Gefitinib is unique due to its specific linker structure, which enhances its stability and efficacy in targeted drug delivery. The lysosomally cleavable peptide linker ensures the selective release of the cytotoxic agent within cancer cells, reducing off-target effects .

Properties

Molecular Formula

C50H61ClFN10O9+

Molecular Weight

1000.5 g/mol

IUPAC Name

1-N'-[(2S)-5-(carbamoylamino)-1-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]-1-N-[5-(2,5-dioxopyrrol-1-yl)pentyl]cyclobutane-1,1-dicarboxamide

InChI

InChI=1S/C50H60ClFN10O9/c1-69-41-30-40-36(29-42(41)71-25-7-21-60-23-26-70-27-24-60)45(57-35-13-14-38(52)37(51)28-35)56-32-61(40)31-33-9-11-34(12-10-33)58-46(65)39(8-5-20-55-49(53)68)59-48(67)50(17-6-18-50)47(66)54-19-3-2-4-22-62-43(63)15-16-44(62)64/h9-16,28-30,32,39H,2-8,17-27,31H2,1H3,(H6,53,54,55,58,59,65,66,67,68)/p+1/t39-/m0/s1

InChI Key

REJVAWZXGMNZAU-KDXMTYKHSA-O

Isomeric SMILES

COC1=C(C=C2C(=C1)[N+](=CN=C2NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O)OCCCN7CCOCC7

Canonical SMILES

COC1=C(C=C2C(=C1)[N+](=CN=C2NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O)OCCCN7CCOCC7

Origin of Product

United States

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